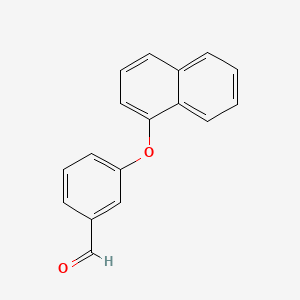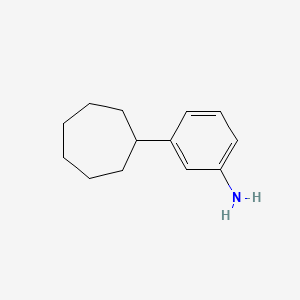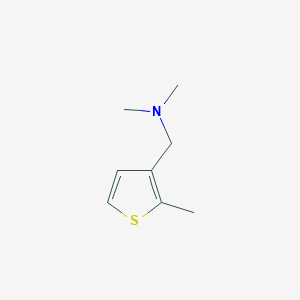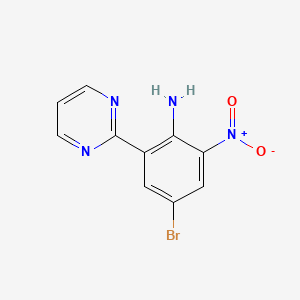
6-Nonylamino-6-oxocaproic acid
Übersicht
Beschreibung
6-Nonylamino-6-oxocaproic acid is an organic compound that belongs to the class of carboxylic acids It is characterized by a valeric acid backbone with a nonylcarbamoyl group attached to the fifth carbon atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Nonylamino-6-oxocaproic acid typically involves the reaction of valeric acid with nonyl isocyanate under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine. The reaction mixture is stirred at room temperature for several hours until the desired product is formed.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional steps such as purification and crystallization to ensure the high purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
6-Nonylamino-6-oxocaproic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding carboxylate salts.
Reduction: The compound can be reduced to form alcohol derivatives.
Substitution: The nonylcarbamoyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Substitution reactions may involve reagents like alkyl halides and nucleophiles.
Major Products Formed
Oxidation: Carboxylate salts.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
6-Nonylamino-6-oxocaproic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 6-Nonylamino-6-oxocaproic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Valeric acid: A simpler carboxylic acid with a similar backbone but without the nonylcarbamoyl group.
Nonyl isocyanate: A related compound used in the synthesis of 6-Nonylamino-6-oxocaproic acid.
Hexanoic acid: Another carboxylic acid with a shorter aliphatic chain
Uniqueness
This compound is unique due to the presence of the nonylcarbamoyl group, which imparts distinct chemical and physical properties.
Eigenschaften
Molekularformel |
C15H29NO3 |
|---|---|
Molekulargewicht |
271.40 g/mol |
IUPAC-Name |
6-(nonylamino)-6-oxohexanoic acid |
InChI |
InChI=1S/C15H29NO3/c1-2-3-4-5-6-7-10-13-16-14(17)11-8-9-12-15(18)19/h2-13H2,1H3,(H,16,17)(H,18,19) |
InChI-Schlüssel |
JQSMFSPOCAZNQP-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCNC(=O)CCCCC(=O)O |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details











Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![3-(Piperidin-1-ylmethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B8326566.png)


